molecular formula C20H17FN4O2S2 B14952272 2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B14952272
M. Wt: 428.5 g/mol
InChI Key: ONNLMSQZRDEVHS-MHWRWJLKSA-N
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Description

2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a fluorophenyl group, a thiazolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the fluorophenyl group and the oxazole ring. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Oxazoles: Compounds with the oxazole ring are studied for their antimicrobial and anticancer activities.

    Fluorophenyl derivatives: These compounds are widely used in medicinal chemistry for their enhanced biological activity.

Uniqueness

What sets 2-{[(5E)-3-[(4-FLUOROPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H17FN4O2S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(E)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H17FN4O2S2/c21-14-6-4-13(5-7-14)12-25-18(26)16(29-20(25)28)10-17-23-15(11-22)19(27-17)24-8-2-1-3-9-24/h4-7,10H,1-3,8-9,12H2/b16-10+

InChI Key

ONNLMSQZRDEVHS-MHWRWJLKSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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